Diels–Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid†
Organic & Biomolecular Chemistry Pub Date: 2017-01-05 DOI: 10.1039/C6OB02006B
Abstract
This comprehensive study portrays that p-toluenesulfonic acid is a more efficient catalyst for the reaction between p-quinones and 3,4-dihydro-2H-pyran, than the Lewis acids. The products were accomplished by the Diels–Alder cycloaddition reaction and their mechanistic pathways have been formulated. The impact of C2 and C2,5 substituents of the p-quinones on the cycloaddition reaction has been explored. Remarkably, it is the first report to explore this kind of in situ generated diene for the Diels–Alder cycloaddition reaction.

Recommended Literature
- [1] A biphenyl containing two electron-donating and two electron-accepting moieties: a rigid and small donor–acceptor–donor ladder system†
- [2] Heterocyclic compounds from urea derivatives. Part IX. Addition products of diaminoguanidine and isothiocyanate esters, and their cyclisation
- [3] Unveiling concentration effects on the structural and optoelectronic characteristics of Zn1−xCdxS (x = 0, 0.25, 0.50, 0.75, 1) cubic semiconductors: a theoretical study
- [4] The development of poly(dendrimer)s for advanced processing
- [5] Bisphosphine phenol and phenolate complexes of Mn(i): manganese(i) catalyzed Tishchenko reaction†
- [6] Simple and general platform for highly adjustable thermochromic fluorescent materials and multi-feasible applications†
- [7] Interface passivation and electron transport improvement of polymer solar cells through embedding a polyfluorene layer
- [8] Chiral magnetic metal–organic frameworks of MnII with achiral tetrazolate-based ligands by spontaneous resolution†
- [9] BaLiZn3(BO3)3: a new member of the KBe2BO3F2 family possessing dense BO3 triangles and the smallest interlayer distance†
- [10] Organocatalytic synthesis of β-enaminyl radicals as single-electron donors for phenyliodine(iii) dicarboxylates: direct one-pot alkylation–aminoxidation of styrenes†
